Benzyl N-(5-chloro-2-fluorophenyl)carbamate
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Overview
Description
Benzyl N-(5-chloro-2-fluorophenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 5-chloro-2-fluorophenyl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(5-chloro-2-fluorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 5-chloro-2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(5-chloro-2-fluorophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Hydrolysis: 5-chloro-2-fluoroaniline and benzyl alcohol.
Scientific Research Applications
Benzyl N-(5-chloro-2-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl N-(5-chloro-2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(4-chlorophenyl)carbamate
- Benzyl N-(3-fluorophenyl)carbamate
- Benzyl N-(2-chlorophenyl)carbamate
Uniqueness
Benzyl N-(5-chloro-2-fluorophenyl)carbamate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence the compound’s reactivity, biological activity, and physicochemical properties compared to its analogs with single or different substituents.
Properties
IUPAC Name |
benzyl N-(5-chloro-2-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c15-11-6-7-12(16)13(8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRXHXUIVRHJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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